Cas no 2092-65-1 (Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3))

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) structure
2092-65-1 structure
Nome del prodotto:Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3)
Numero CAS:2092-65-1
MF:C10H12N5O10P2-3.3[Na+]
MW:493.14678
CID:277370
PubChem ID:12797869

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine5'-(trihydrogen diphosphate), trisodium salt (9CI)
    • ADENOSINE-5'-DIPHOSPHATE TRISODIUM SALT
    • adenosine diphosphate sodium salt
    • Adenosine-5''-diphosphoric acid trisodium salt
    • ADP trisodium salt
    • Adenosine5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
    • Adenosine pyrophosphate,trisodium salt (7CI)
    • Adenosine 5'-diphosphate trisodiumsalt
    • Adenosine diphosphate trisodium salt
    • NSC 124141
    • Trisodium ADP
    • Trisodium adenosine 5'-diphosphate
    • Trisodium adenosine 5'-diphosphate
    • Trisodium ADP
    • NSC 124141
    • Adenosine diphosphate trisodium salt
    • Adenosine 5'-diphosphate trisodium salt
    • ADP trisodium salt
    • Adenosine pyrophosphate, trisodium salt (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), trisodium salt (9CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3)
    • Adenosine 5'-diphosphate, sodium salt
    • 2092-65-1
    • trisodium ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • DTXSID70942564
    • ADP Sodium
    • AS-80599
    • AKOS022179932
    • adenosine-5'-diphosphate sodium salt
    • Adenosine-5-'diphosphate trisodium salt
    • ADP Sodium Salt
    • Adenosine 5'-diphosphate sodium salt
    • KWEUUBDPVVHQAL-MSQVLRTGSA-K
    • D70158
    • Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    • 20398-34-9
    • trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
    • C10H12N5Na3O10P2
    • xSodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    • Adenosine 5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
    • Adenosine pyrophosphate, trisodium salt (7CI)
    • Adenosine 5'-diphosphate trisodium salt
    • BDBM50013703
    • 9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9h-purin-6-amine
    • Adenosine disphosphate
    • [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • EINECS 218-249-0
    • [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • FT-0641419
    • cid_16654696
    • Trisodium adenosinediphosphate trihydrate
    • diPhosphoric acid [5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl] ester
    • DTXSID30862572
    • NSC124141
    • SCHEMBL14180716
    • Diphosphoric acid -[5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl] ester
    • Adenosine diphosphate;ADP
    • Aenosine 5''-Diphosphate
    • FT-0621907
    • Adenosine_Diphosphate
    • Adenosine trisodium 5'-diphosphate trihydrate
    • (ADP)[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl trihydrogen diphosphate
    • NSC-124141
    • L000970
    • CHEBI:177051
    • AKOS015916584
    • 5''-Adenosinediphosphate (5''-ADP)
    • adenosine diphosphate trisodium
    • Adenosine 5'-diphosphate trisodium
    • MC4FS5Z9AW
    • Inchi: 1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3
    • Chiave InChI: KWEUUBDPVVHQAL-UHFFFAOYSA-K
    • Sorrisi: [Na+].[Na+].[Na+].NC1N=CN=C2N(C3OC(COP(OP([O-])(=O)[O-])(=O)[O-])C(O)C3O)C=NC=12

Proprietà calcolate

  • Massa esatta: 492.97500
  • Massa monoisotopica: 427.029
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 638
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 233
  • Conta Tautomer: 3
  • XLogP3: -4.6

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi o polveri.
  • Densità: 2.49
  • Punto di ebollizione: 877.7°Cat760mmHg
  • Punto di infiammabilità: 484.6°C
  • PSA: 260.71000
  • LogP: 0.14980
  • Solubilità: Estremamente deliquescente e solubile in acqua

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Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
sc-291842A-1 g
Adenosine 5'-diphposphate, trisodium salt,
2092-65-1
1g
¥1,053.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291842-500mg
Adenosine 5'-diphposphate, trisodium salt,
2092-65-1
500mg
¥602.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-291842-500 mg
Adenosine 5'-diphposphate, trisodium salt,
2092-65-1
500MG
¥602.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291842A-1g
Adenosine 5'-diphposphate, trisodium salt,
2092-65-1
1g
¥1053.00 2023-09-05

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1R:N2H4-H2O, 2 h, 0°C
1.2R:AcOH, R:NaNO2, S:H2O, 2 h, 0°C
2.1C:p-MeC6H4SO3H, S:DMF, 2 h, 40°C
1.1R:K2CO3, S:DMF
2.1R:EtN(Pr-i)2, C:CuI, S:DMF, 10 min, 40°C
3.1S:C5H5N, 20 min, rt
3.2R:Et3N, S:H2O, 1 h, rt
4.1R:Me3SiN=CMeOSiMe3, S:DMF, 2 h, 50°C
4.2R:SOCl2, 2 h, rt
4.3R:Et3N, 1 h, rt
5.1S:DMF, 1 h, rt
5.2R:MeOH, 30 min, rt
6.1R:20 h, rt
7.1R:NH4OH, S:H2O, 1-2 h, 50°C
7.2R:DOWEX 50W, S:H2O, S:MeOH, 5 h, rt
7.3R:DOWEX 50W
Riferimento
Alternative synthetic approaches for nucleotides and derivatives
By Appy, Lucie et al, Phosphorus, 2022, 197(5-6), 434-437

Synthetic Routes 2

Condizioni di reazione
1.1R:PCl3, S:CH2Cl2, 3 h, 0°C; 2 h, 20°C
2.1R:Et3N, S:Et2O, 3 h, -20°C; overnight, 20°C
3.1R:Et3N, S:CH2Cl2, rt; 30 min, rt
3.2R:1H-Tetrazole, S:H2O, S:MeCN, 5 min, rt
3.3R:CCl4, R:Et3N, S:MeCN, cooled; 30 min, rt
4.1R:Et3N, R:H2, C:Pd, S:DMF, 3 h, 20°C
4.2R:R:S:DMF, 6 h, 20°C
4.3R:AcONa, S:H2O, S:EtOH
4.4S:H2O
4.5S:H2O
Riferimento
A P(V)-N Activation Strategy for the Synthesis of Nucleoside Polyphosphates
By Sun, Qi et al, Journal of Organic Chemistry, 2013, 78(17), 8417-8426

Synthetic Routes 3

Condizioni di reazione
1.1R:N2H4-H2O, S:H2O, 0°C; 2 h, 0°C
2.1R:AcOH, R:NaNO2, S:H2O, 0°C; 2 h, 0°C
3.1R:p-MeC6H4SO3H, S:DMF, 2 h, 40°C
1.1R:K2CO3, S:DMF, 30 min, rt
1.2S:PhMe, 12 h, rt
2.1R:EtN(Pr-i)2, C:CuI, S:DMF, 10 min, 40°C
3.1R:R:C5H5N, 20 min, rt
3.2R:Et3N, S:H2O, 1 h, rt
4.1S:DMF, 2 h, 50°C; 50°C → rt
5.1R:S:DMF, 2 h, rt
6.1R:Et3N, S:H2O, 1 h, rt
7.1R:C5H5N, S:DMF, 1 h, rt
7.2R:MeOH, 30 min, rt
8.1R:20 h, rt
9.1R:NH4OH, S:H2O, 1-2 h, 50°C
10.1R:DOWEX 50W, S:H2O, S:MeOH, 5 h, 50°C
10.2R:
Show MoreShow Less
Riferimento
Supported Synthesis of Adenosine Nucleotides and Derivatives on a Benzene-Centered Tripodal Soluble Support
By Appy, Lucie et al, European Journal of Organic Chemistry, 2022, 2022(21), e202100544

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Raw materials

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Preparation Products

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Letteratura correlata

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